molecular formula C13H10N2 B1396847 4-(2-Methylphenyl)pyridine-2-carbonitrile CAS No. 1219454-70-2

4-(2-Methylphenyl)pyridine-2-carbonitrile

Cat. No. B1396847
M. Wt: 194.23 g/mol
InChI Key: YLYFAFZLTJTVTP-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol. It is related to other compounds such as 3-(4-Methylphenyl)pyridine-2-carbonitrile and 4-(4-Methylphenyl)pyridine-2-carbonitrile .


Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is commonly used in the synthesis of compounds for the treatment of human diseases . The synthesis of derivatives can start from different cyclic or acyclic precursors . For instance, the synthesis of derivatives was started from (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group .

Scientific Research Applications

Synthesis of Pyridine Derivatives

A study outlined the synthesis of a series of pyridine and fused pyridine derivatives, including 4-methyl-2-phenyl pyridine carbonitriles, by reacting 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine- carbonitrile with various reagents. This synthesis pathway led to the creation of isoquinoline, pyrido[2,3-d]pyrimidine derivatives, and others, indicating the compound's versatility in forming structurally diverse derivatives (Al-Issa, 2012).

Corrosion Inhibition

Corrosion Inhibition for Metals

Pyrazolo[3,4-b]pyridine derivatives, synthesized through ultrasound-assisted methods, have been studied for their potential as corrosion inhibitors for mild steel in acidic conditions. These studies highlight the compound's applicability in materials science, particularly in protecting industrial metals from corrosion, showcasing a practical application in industrial maintenance and preservation (Dandia et al., 2013).

Structural Analysis

Crystal Structure Determination

The detailed crystal structure analysis of pyridine derivatives has been performed, revealing insights into their molecular configurations and interactions. Such structural determinations are critical for understanding the chemical and physical properties of these compounds, which is essential for their application in various fields, including materials science and pharmaceuticals (Moustafa & Girgis, 2007).

Optical and Electronic Properties

Study of Pyridine Derivatives in Electronics

Pyrazolo[4,3-b] pyridine derivatives have been evaluated for their optical and quantum electronic properties. This research is pivotal for developing new materials for electronics, highlighting the potential of 4-(2-Methylphenyl)pyridine-2-carbonitrile derivatives in creating advanced electronic devices (El-Menyawy et al., 2019).

Antifibrotic Activity

Antifibrotic Evaluation

Research into substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles, related to 4-(2-Methylphenyl)pyridine-2-carbonitrile, has demonstrated potent antifibrotic activity. This suggests potential therapeutic applications, particularly in treating fibrosis-related conditions, further underscoring the medical relevance of these compounds (Ismail & Noaman, 2005).

Safety And Hazards

The safety data sheet for a related compound, 4-Pyridinecarbonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

properties

IUPAC Name

4-(2-methylphenyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-10-4-2-3-5-13(10)11-6-7-15-12(8-11)9-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYFAFZLTJTVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271909
Record name 4-(2-Methylphenyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylphenyl)pyridine-2-carbonitrile

CAS RN

1219454-70-2
Record name 4-(2-Methylphenyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219454-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methylphenyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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